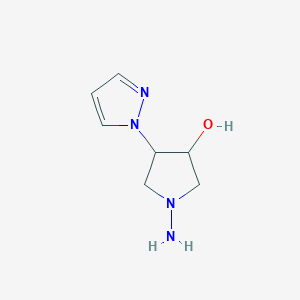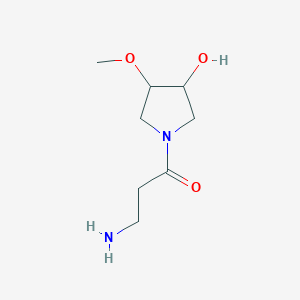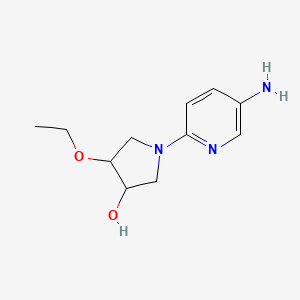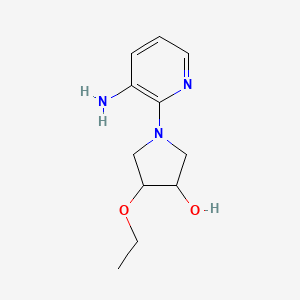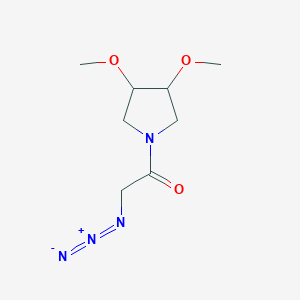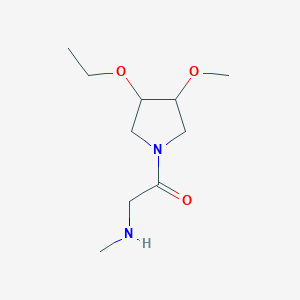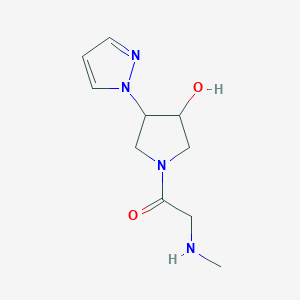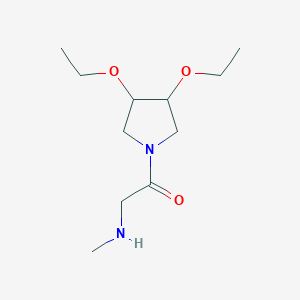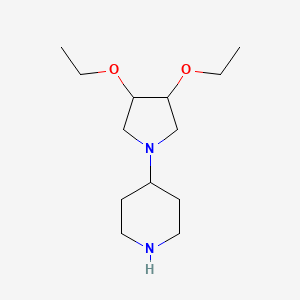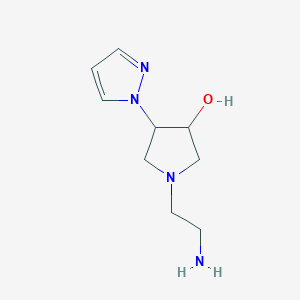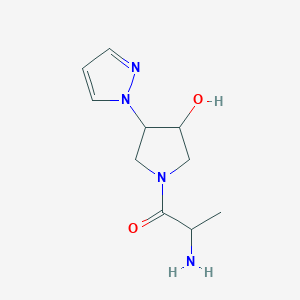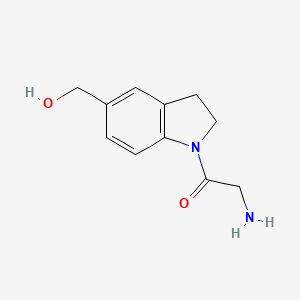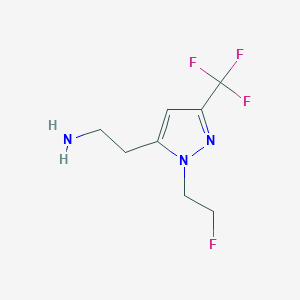
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
Descripción general
Descripción
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine is a synthetic compound featuring both a pyrazole ring and amine group, which suggests potential applications in various fields, including chemistry and medicine. Pyrazoles are noted for their significance in pharmaceutical chemistry due to their bioactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available starting materials such as 3-(trifluoromethyl)-1H-pyrazole and 2-fluoroethylamine.
Steps
Step 1: : React 3-(trifluoromethyl)-1H-pyrazole with a suitable halogenated intermediate to introduce the 2-fluoroethyl group.
Step 2: : Further reactions to introduce the ethan-1-amine moiety, likely involving reductive amination or nucleophilic substitution.
Conditions: : Typically involves catalysts or reagents like palladium on carbon (Pd/C) for hydrogenation or Lewis acids for electrophilic substitutions.
Industrial Production Methods
Scale-Up Considerations: : Ensure the robustness and reproducibility of reaction conditions. Employing continuous flow chemistry techniques for enhanced safety and efficiency.
Purification: : May involve crystallization, distillation, or chromatography to achieve the desired purity levels suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : Reaction with oxidizing agents can modify the functional groups, forming different derivatives.
Reduction: : Reduction reactions can adjust the oxidation state of the functional groups, altering its bioactivity and properties.
Substitution: : The presence of the amine and fluoroethyl groups makes it reactive towards nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄)
Reducing Agents: : Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)
Catalysts: : Palladium on carbon (Pd/C), Copper iodide (CuI)
Major Products Formed
Oxidation: : Various pyrazole derivatives.
Reduction: : Aminated products with altered pharmacological properties.
Substitution: : New compounds with potentially different biological activities or chemical properties.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: : Used as intermediates in the synthesis of more complex organic molecules.
Ligands: : Act as ligands in coordination chemistry.
Biology
Bioactive Molecules: : Forms the backbone for designing drugs targeting specific enzymes or receptors.
Medicine
Drug Development: : Leads for new pharmaceuticals, especially in targeting central nervous system disorders.
Diagnostics: : Possibly used in imaging or diagnostics due to the fluorine atoms' properties.
Industry
Material Science: : Application in the creation of materials with specific electronic or optical properties.
Agriculture: : Development of agrochemicals, including herbicides or fungicides.
Mecanismo De Acción
Molecular Targets
Enzymes: : May inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: : Potential to bind to cellular receptors, affecting signal transduction pathways.
Pathways Involved
Metabolic Pathways: : Influence on pathways such as glycolysis or the citric acid cycle.
Signal Transduction: : Modulation of pathways like the G-protein coupled receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-(2-chloroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
2-(1-(2-fluoroethyl)-3-(methyl)-1H-pyrazol-5-yl)ethan-1-amine
Highlighting Its Uniqueness
Fluorine Atoms: : The presence of multiple fluorine atoms enhances its metabolic stability and bioavailability.
Trifluoromethyl Group: : Provides unique physicochemical properties, including increased lipophilicity and membrane permeability.
Amine Group: : Facilitates various chemical modifications, increasing its versatility in synthetic applications.
This compound’s blend of structural elements makes it a promising candidate for a variety of scientific and industrial applications, underscoring its potential in advancing research and development across multiple disciplines.
Propiedades
IUPAC Name |
2-[2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F4N3/c9-2-4-15-6(1-3-13)5-7(14-15)8(10,11)12/h5H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLAATJSPPOLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCF)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


